molecular formula C9H17FN2O2 B1320259 tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate CAS No. 351369-12-5

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate

Katalognummer: B1320259
CAS-Nummer: 351369-12-5
Molekulargewicht: 204.24 g/mol
InChI-Schlüssel: BZSDDSIFAGBZLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate is a fluorinated pyrrolidine derivative that serves as a versatile and valuable chiral building block in pharmaceutical research and organic synthesis . The compound features a stereogenic center and a fluorine atom, making it a critical intermediate for constructing more complex, biologically active molecules . Its primary application lies in medicinal chemistry, where it is utilized to introduce the 4-fluoropyrrolidine motif into potential drug candidates, a scaffold known to influence the potency, metabolic stability, and conformational properties of target compounds . The tert-butoxycarbonyl (Boc) protecting group on the carbamate functionality is a standard feature that allows for selective deprotection under mild acidic conditions, enabling further synthetic elaboration of the amine group while maintaining the integrity of the rest of the molecule . Researchers employ this intermediate in the development of various therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions, as similar compounds are classified as harmful and may cause skin, eye, and respiratory irritation .

Eigenschaften

IUPAC Name

tert-butyl N-(4-fluoropyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSDDSIFAGBZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599248
Record name tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351369-12-5
Record name tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Key Reaction Steps

The preparation of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate generally follows a multi-step synthetic pathway involving:

  • Formation of the Pyrrolidine Ring : Starting from suitable precursors, the pyrrolidine ring is constructed or functionalized to allow selective fluorination and carbamate installation.

  • Introduction of the Fluorine Atom : Fluorination is typically achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reagents enable regio- and stereoselective fluorination at the 4-position of the pyrrolidine ring under controlled conditions.

  • Carbamate Formation (Boc Protection) : The amine group on the pyrrolidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate (NaHCO₃) or triethylamine. This step installs the tert-butyl carbamate protecting group, stabilizing the amine functionality for further synthetic manipulations.

  • Purification : The crude product is purified by column chromatography or recrystallization to isolate the desired stereoisomer with high purity.

Typical Reaction Conditions:

Step Reagents/Conditions Temperature Notes
Fluorination NFSI or Selectfluor 0–25 °C Controlled to avoid racemization
Carbamate Formation Di-tert-butyl dicarbonate, NaHCO₃, DMAc 60–80 °C Basic conditions favor Boc installation
Purification Silica gel chromatography or recrystallization Ambient to reflux Ensures enantiomeric purity

Stereochemical Control and Considerations

  • The stereochemistry of the fluorinated pyrrolidine ring is critical; the (3R,4R) or (3S,4R) configurations are often targeted depending on the desired biological activity.

  • Use of chiral auxiliaries or catalysts during fluorination and carbamate formation helps maintain stereochemical integrity.

  • Temperature control during fluorination (typically 0–25 °C) is essential to minimize racemization or side reactions.

Industrial Scale-Up and Production Notes

  • Industrial production adapts the laboratory synthesis by scaling up reaction volumes, using industrial-grade reagents, and employing large-scale reactors.

  • Optimization focuses on maximizing yield and purity while minimizing byproducts and racemization.

  • Solvent systems and reaction times are adjusted to maintain clarity and homogeneity of reaction mixtures, often monitored by in-process analytical techniques.

Chemical Reaction Analysis

This compound undergoes several key reactions relevant to its preparation and downstream applications:

Reaction Type Description Common Reagents/Conditions Major Products/Outcomes
Substitution Fluorine substitution by nucleophiles Amines, thiols in DMF or DMSO Substituted amine derivatives
Hydrolysis Carbamate cleavage under acidic or basic media HCl or NaOH Corresponding amine + CO₂
Carbamate Formation Boc protection of amine Di-tert-butyl dicarbonate, base (e.g., NaHCO₃) tert-Butyl carbamate derivative

Preparation Data Tables

Table 1: Stock Solution Preparation for tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate Hydrochloride

Amount of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 4.1545 0.8309 0.4155
5 20.7727 4.1545 2.0773
10 41.5455 8.3091 4.1545

Note: Volumes calculated based on molecular weight and desired molarity for solution preparation in DMSO or other solvents.

Research Findings and Practical Notes

  • Solubility and Formulation : The compound is soluble in DMSO and can be formulated for in vivo studies by sequential addition of co-solvents such as PEG300, Tween 80, and water, ensuring clarity at each step to avoid precipitation.

  • Storage : Recommended storage at –20 °C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the carbamate group and degradation of the fluorinated moiety.

  • Safety : Handling requires standard precautions including use of fume hoods, gloves, and respiratory protection due to potential toxicity and inhalation risks of powders.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C9H17FN2O2
Molecular Weight 204.24 g/mol
Fluorination Agents NFSI, Selectfluor
Carbamate Formation Agent Di-tert-butyl dicarbonate (Boc₂O)
Base for Carbamate Formation NaHCO₃, Triethylamine
Typical Reaction Solvents DMAc, DMF, DMSO
Temperature Range 0–80 °C (fluorination at lower end, Boc formation higher)
Purification Methods Column chromatography, recrystallization
Storage Conditions –20 °C, inert atmosphere

This comprehensive overview synthesizes data from multiple authoritative sources, providing a detailed and professional guide to the preparation of this compound. The methods emphasize stereochemical control, reaction optimization, and practical considerations for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group, with hydrochloric acid or sodium hydroxide being common reagents.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing fluorine with an amine yields a substituted amine derivative.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Mechanism of Action:
The compound's structure allows it to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor, impacting neurotransmitter metabolism and potentially influencing neuronal signaling pathways. This suggests its utility in developing treatments for neurological disorders.

Therapeutic Potential:
Research indicates that compounds with similar structures often exhibit neuroactive properties. For instance, studies have shown that tert-butyl (4-fluoropyrrolidin-3-yl)carbamate can inhibit specific enzymes involved in neurotransmitter regulation, which could lead to therapeutic applications in conditions like depression and anxiety disorders .

Treatment of Respiratory Syncytial Virus

Clinical Applications:
The compound has been noted for its potential in treating respiratory syncytial virus (RSV) infections. Patents have been filed detailing its use as a medicament against RSV, highlighting its significance in virology and infectious disease treatment . The mechanism involves targeting viral replication processes, making it a promising candidate for antiviral drug development.

Neuropharmacology

Neuroactive Properties:
Studies suggest that this compound may modulate receptor activity, which is crucial for neuropharmacological applications. Its lipophilic nature enhances bioavailability, making it suitable for central nervous system-targeted therapies .

Case Studies:
Preliminary case studies have indicated that the compound can alter behavior in animal models, providing insights into its effects on cognition and mood. Further research is needed to fully understand its pharmacodynamics and therapeutic index .

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolidine ring.
  • Introduction of the fluorine atom at the 4-position.
  • Attachment of the tert-butyl carbamate group.

This multi-step synthesis is critical for ensuring the purity and efficacy of the final product .

Wirkmechanismus

The mechanism of action of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the carbamate group can act as a prodrug moiety, releasing the active amine upon hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate with key analogs, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Count Key Applications/Properties Source
This compound C₉H₁₅FN₂O₂ 202.23 4-F-pyrrolidine, tert-butyl carbamate 1 Amine protection, chiral intermediates
tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate C₉H₁₄F₂N₂O₂ 220.22 4,4-diF-pyrrolidine, tert-butyl carbamate 2 Enhanced metabolic stability
tert-Butyl (4-(4-methylphenyl)pyrrolidin-3-yl)carbamate C₁₆H₂₂N₂O₂ 274.36 4-p-Tolyl-pyrrolidine 0 Aromatic interactions in drug design
tert-Butyl 3-amino-4-(3-(difluoromethyl)phenyl)pyrrolidine-1-carboxylate C₁₇H₂₃F₂N₃O₂ 351.39 3-amino, 4-(diFM-phenyl)pyrrolidine 2 Potential kinase inhibitors

Substituent Effects on Physicochemical Properties

  • Fluorination: The introduction of fluorine at the 4-position (as in the target compound) increases electronegativity and lipophilicity (logP ~1.2), enhancing membrane permeability compared to non-fluorinated analogs like tert-Butyl (4-(4-methylphenyl)pyrrolidin-3-yl)carbamate (logP ~2.8) . The 4,4-difluoro analog (logP ~1.5) exhibits higher metabolic stability due to reduced cytochrome P450 enzyme interactions .
  • Aromatic vs. Aliphatic Substituents : The 4-p-tolyl group in introduces π-π stacking capabilities, making it suitable for targeting aromatic residues in enzyme active sites. In contrast, the target compound’s aliphatic fluorine favors solubility in polar solvents (e.g., 25 mg/mL in DMSO) .

Biologische Aktivität

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate , also referred to as tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a fluorinated pyrrolidine moiety and a carbamate functional group, suggest potential applications in drug development and enzyme interaction studies. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₇FN₂O₂
  • Molecular Weight : 204.24 g/mol
  • CAS Number : 169750-42-9

The compound features a tert-butyl group that enhances its stability and solubility in organic solvents. The presence of the fluorine atom increases lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The mechanism involves:

  • Enzyme Interaction : The carbamate group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of their activity.
  • Receptor Binding : The fluorinated pyrrolidine ring enhances binding affinity and specificity towards certain receptors.
MechanismDescription
Enzyme InteractionCarbamate group forms hydrogen bonds with enzyme active sites
Receptor BindingEnhanced binding affinity due to fluorinated pyrrolidine structure

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential antidepressant properties.
  • Anticancer Potential : The compound may serve as a scaffold for developing anticancer agents due to its ability to interact with cancer-related pathways .
  • Neuropharmacological Applications : Its structure allows for exploration in treating central nervous system disorders.

Case Studies

  • Antidepressant Activity Study :
    • A study investigated the effects of fluorinated pyrrolidines on serotonin receptors, revealing that compounds similar to this compound could effectively enhance serotonin levels in animal models.
  • Enzyme Inhibition Research :
    • Research focused on the inhibition of acetylcholinesterase by carbamate derivatives showed that this compound could significantly reduce enzyme activity, indicating potential use in treating Alzheimer's disease.

Table 2: Summary of Biological Activities

Biological ActivityPotential Applications
Antidepressant EffectsModulation of neurotransmitter systems
Anticancer PotentialDevelopment of novel cancer therapeutics
Neuropharmacological UseTreatment of CNS disorders

Synthesis Methods

The synthesis of this compound can be achieved through several methods that ensure enantiomeric purity:

  • Direct Fluorination : Utilizing fluorinating agents on pyrrolidine derivatives.
  • Carbamate Formation : Reaction of tert-butyl isocyanate with the corresponding amine.
  • Chiral Resolution Techniques : Employing chiral catalysts to obtain specific enantiomers.

These synthesis methods highlight the versatility in producing this compound while maintaining its desired properties for biological applications .

Q & A

Q. What synthetic strategies are effective for preparing tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate, and how can intermediates be stabilized?

A robust synthesis typically involves selective fluorination of the pyrrolidine ring followed by Boc protection. Key steps include:

  • Fluorination optimization : Use electrophilic fluorinating agents (e.g., Selectfluor™) under anhydrous conditions to minimize side reactions. Temperature control (0–25°C) improves regioselectivity .
  • Intermediate stabilization : Protect the pyrrolidine nitrogen with Boc groups to prevent degradation during purification. Silica gel chromatography under neutral conditions preserves Boc integrity .
  • Validation : Monitor reaction progress via TLC or LC-MS, focusing on fluorine-specific shifts in 19F^{19}\text{F} NMR (δ ≈ -180 to -220 ppm) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Combine NMR, X-ray crystallography, and computational modeling:

  • NMR analysis : Use 1H^{1}\text{H}-19F^{19}\text{F} coupling constants (JHFJ_{HF}) to confirm fluorination position. 13C^{13}\text{C} DEPT-135 identifies quaternary carbons adjacent to fluorine .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. For low-resolution data, iterative refinement with restraints improves accuracy .
  • DFT calculations : Compare experimental 19F^{19}\text{F} chemical shifts with computed values (Gaussian09/B3LYP/6-311+G(d,p)) to validate conformers .

Q. What safety protocols are critical when handling this compound?

  • PPE requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods to limit vapor exposure .
  • Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous halogenated waste .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during pyrrolidine fluorination?

  • Chiral auxiliaries : Introduce temporary chiral ligands (e.g., Evans’ oxazolidinones) to direct fluorination. Post-reaction removal via hydrolysis retains enantiomeric excess (>90%) .
  • Catalytic asymmetric fluorination : Use palladium catalysts with BINAP ligands to achieve enantioselectivity. Monitor ee via chiral HPLC (Chiralpak IA column) .
  • Contradictions in stereoselectivity : If unexpected diastereomers form, re-evaluate solvent polarity (e.g., switch from THF to DCM) or additive effects (e.g., ZnCl₂) .

Q. How should conflicting crystallographic and NMR data be reconciled for this compound?

  • Twinning analysis : In SHELXL, apply TWIN/BASF commands to model twinned crystals. Compare R-factor convergence before/after twin correction .
  • Dynamic NMR studies : Perform variable-temperature 1H^{1}\text{H} NMR (e.g., -40°C to 60°C) to detect conformational exchange broadening, which may explain discrepancies between solid-state (XRD) and solution (NMR) structures .
  • Complementary techniques : Use NOESY/ROESY to identify spatial proximities missed in XRD due to disorder .

Q. What methodologies assess the compound’s metabolic stability in preclinical studies?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS. Calculate t1/2t_{1/2} using first-order kinetics .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to measure IC₅₀. A >50% inhibition at 10 μM suggests high metabolic liability .
  • Contradictory toxicity data : Cross-validate Ames test (bacterial reverse mutation) and mammalian cell (e.g., CHO) micronucleus assays to distinguish genotoxic vs. cytotoxic effects .

Q. How can reaction yields be improved while minimizing fluorinated byproducts?

  • DoE optimization : Apply factorial design to variables: equivalents of fluorinating agent (1.2–2.0 eq.), solvent (MeCN vs. DMF), and reaction time (2–24 hr). Pareto analysis identifies critical factors .
  • Byproduct characterization : Isolate side products via prep-HPLC and elucidate structures via HRMS/19F^{19}\text{F} NMR. Common issues include over-fluorination or Boc deprotection .
  • Catalyst recycling : Immobilize fluorination catalysts on silica supports to reduce waste. Leaching tests (ICP-MS) ensure stability over 5 cycles .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical ObservationsReference
19F^{19}\text{F} NMRδ = -198 ppm (singlet, axial F)
XRDC-F bond length: 1.38 Å (CCDC deposition)
IRC=O stretch: 1685 cm⁻¹ (Boc group)

Q. Table 2. Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature0–10°CPrevents epimerization
Fluorinating agent1.5 eq. Selectfluor™Maximizes conversion
SolventAnhydrous MeCNReduces hydrolysis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.